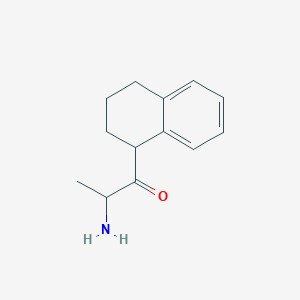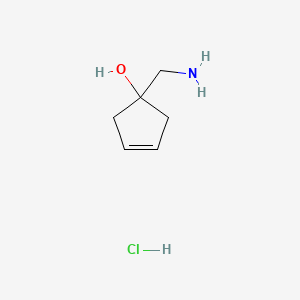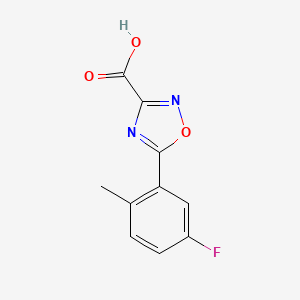
o-((3-Bromothiophen-2-yl)methyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-((3-Bromothiophen-2-yl)methyl)hydroxylamine: is an organic compound with the molecular formula C5H6BrNOS. It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a 3-bromothiophen-2-ylmethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-((3-Bromothiophen-2-yl)methyl)hydroxylamine typically involves the reaction of 3-bromothiophene with hydroxylamine derivatives. One common method is the O-alkylation of hydroxylamine with 3-bromothiophene-2-carbaldehyde, followed by reduction to yield the desired compound .
Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: o-((3-Bromothiophen-2-yl)methyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Functionalized thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: o-((3-Bromothiophen-2-yl)methyl)hydroxylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It may be used in the development of drugs targeting specific biological pathways .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers and other advanced materials with specific properties .
Wirkmechanismus
The mechanism of action of o-((3-Bromothiophen-2-yl)methyl)hydroxylamine involves its interaction with various molecular targets. The compound can act as an electrophilic aminating agent, facilitating the formation of carbon-nitrogen bonds in organic synthesis. This property is particularly useful in the development of pharmaceuticals and other bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
O-Benzoylhydroxylamines: These compounds are also used as electrophilic aminating agents in organic synthesis.
Methoxyamine: Another hydroxylamine derivative with similar reactivity but different substituents.
Uniqueness: o-((3-Bromothiophen-2-yl)methyl)hydroxylamine is unique due to the presence of the bromothiophene moiety, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of thiophene-based compounds with potential biological activity .
Eigenschaften
Molekularformel |
C5H6BrNOS |
|---|---|
Molekulargewicht |
208.08 g/mol |
IUPAC-Name |
O-[(3-bromothiophen-2-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C5H6BrNOS/c6-4-1-2-9-5(4)3-8-7/h1-2H,3,7H2 |
InChI-Schlüssel |
WKFQOJXZPGOCCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1Br)CON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


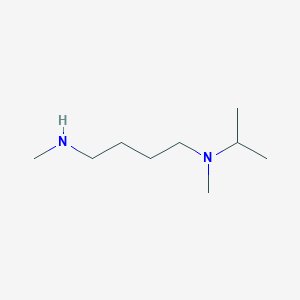
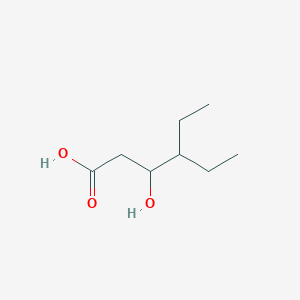

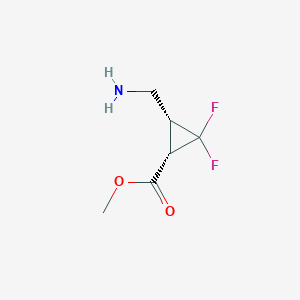
![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B15311737.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15311742.png)

